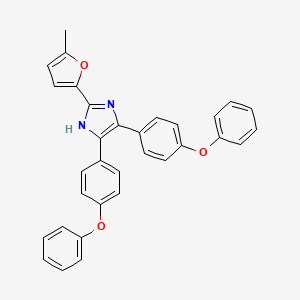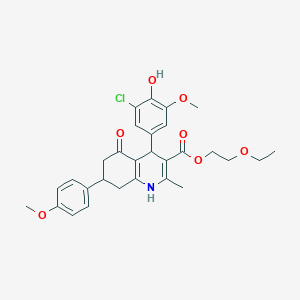
2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole in lab experiments is its specificity. It has been shown to selectively inhibit certain enzymes and proteins in the body, which allows researchers to study specific signaling pathways and cellular processes. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases. It has shown promising results in animal models of cancer, inflammation, and neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent in humans. Another potential direction is the investigation of its mechanism of action. Further studies are needed to fully understand how this compound works at the molecular level. Additionally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and proteins in the body.
Méthodes De Synthèse
The synthesis method for 2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves the reaction of 4-phenoxybenzaldehyde and 5-methyl-2-furancarboxaldehyde with ammonium acetate and ammonium hydroxide in the presence of a catalyst. The resulting product is then treated with 4-bromophenylboronic acid in the presence of a palladium catalyst to produce the final compound.
Applications De Recherche Scientifique
2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of biochemistry and physiology. It has been used as a tool to study the function of various enzymes and proteins in the body. It has also been used to investigate the role of certain signaling pathways in disease states.
Propriétés
IUPAC Name |
2-(5-methylfuran-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O3/c1-22-12-21-29(35-22)32-33-30(23-13-17-27(18-14-23)36-25-8-4-2-5-9-25)31(34-32)24-15-19-28(20-16-24)37-26-10-6-3-7-11-26/h2-21H,1H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACSARCOTSENBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5033368.png)
![4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide](/img/structure/B5033375.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5033386.png)


![N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5033404.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5033415.png)
![3-(aminocarbonyl)-1-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5033425.png)

![2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5033442.png)
![2-[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5033449.png)
![4-allyl-1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxybenzene](/img/structure/B5033454.png)

